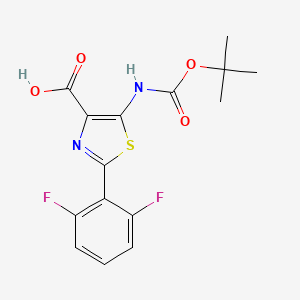

![molecular formula C13H11N3O B598043 5-Methyl-1-phenyl-1H-pyrazolo[4,3-b]pyridin-7-ol CAS No. 1143-81-3](/img/structure/B598043.png)

5-Methyl-1-phenyl-1H-pyrazolo[4,3-b]pyridin-7-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“5-Methyl-1-phenyl-1H-pyrazolo[4,3-b]pyridin-7-ol” is a derivative of pyrazolo[3,4-b]pyridine . Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as TRK inhibitors . TRKs (Tropomyosin receptor kinases) are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including “5-Methyl-1-phenyl-1H-pyrazolo[4,3-b]pyridin-7-ol”, has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

This compound serves as a precursor in the synthesis of a wide range of heterocyclic compounds. Due to its structural similarity with purine bases, it’s particularly valuable in creating analogs that mimic the biological activities of adenine and guanine . Researchers utilize it to explore the synthesis of novel heterocycles that may have potential therapeutic applications.

Biomedical Research

In biomedical research, 5-Methyl-1-phenyl-1H-pyrazolo[4,3-b]pyridin-7-ol is used to study its interaction with various biological targets. Its role in modulating enzymes and receptors is of significant interest, especially in the development of new drugs . The compound’s ability to bind to different proteins allows scientists to design molecules with desired biological activities.

Pharmacological Studies

The pharmacological properties of this compound are studied for their potential in treating various diseases. Its structural framework is conducive to modifications that can lead to the discovery of new pharmacophores . Researchers investigate its efficacy, potency, and safety profile in preclinical studies.

Material Science

In material science, the compound’s unique structure is exploited to develop new materials with specific properties. It can be used to create polymers or coatings that have particular light absorption or emission characteristics, which are useful in developing optical devices .

Analytical Chemistry

5-Methyl-1-phenyl-1H-pyrazolo[4,3-b]pyridin-7-ol: can be used as a standard or reagent in analytical chemistry. Its well-defined structure and properties make it suitable for use in calibration curves and as a comparison standard in various chromatographic and spectroscopic methods .

Agricultural Chemistry

The compound’s derivatives are explored for their use in agriculture, particularly as potential pesticides or herbicides. By modifying the core structure, scientists aim to enhance the selectivity and potency of these compounds against specific agricultural pests .

Environmental Science

In environmental science, researchers study the degradation products of this compound to understand its environmental fate and impact. It’s important to assess how it and its derivatives break down under different environmental conditions and whether they produce any harmful byproducts .

Chemical Education

Lastly, this compound is used in chemical education to teach advanced organic synthesis techniques. It provides a complex example that helps students understand the principles of heterocyclic chemistry and the challenges associated with synthesizing such molecules .

Mécanisme D'action

Target of Action

Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds to which this compound belongs, have been known to interact with various biological targets due to their close similarity with the purine bases adenine and guanine .

Mode of Action

It’s worth noting that compounds with similar structures have been found to exhibit various biological activities, suggesting that they may interact with their targets in a number of ways .

Biochemical Pathways

Compounds with similar structures have been found to affect various biochemical pathways, indicating that this compound may have a wide range of effects .

Result of Action

Compounds with similar structures have been found to exhibit various biological activities, suggesting that they may have a wide range of molecular and cellular effects .

Propriétés

IUPAC Name |

5-methyl-1-phenyl-4H-pyrazolo[4,3-b]pyridin-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O/c1-9-7-12(17)13-11(15-9)8-14-16(13)10-5-3-2-4-6-10/h2-8H,1H3,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZUONCPUSRRPFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(N1)C=NN2C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-1-phenyl-1H-pyrazolo[4,3-b]pyridin-7-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(1S,3R,7R,10R,11S,14S)-14-[(2R,3R,4S,5S,6R)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadec-5-en-6-yl]-2H-furan-5-one](/img/structure/B597962.png)

![tert-Butyl imidazo[1,2-a]pyridin-2-yl carbonate](/img/structure/B597965.png)

![Methanol,1-[3-[5-[2-[[(3R)-1-[(1-methyl-1H-pyrazol-3-yl)sulfonyl]-3-piperidinyl]amino]-4-pyrimidinyl]imidazo[2,1-b]oxazol-6-yl]phenoxy]-,1-(dihydrogen phosphate)](/img/structure/B597967.png)

![3-Bromo-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B597972.png)

![4,8-Bis(2-butyl-n-octyloxy)-2,6-bis(trimethylstannyl)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B597982.png)